4-Methoxycyclohexanecarboxylic acid

Übersicht

Beschreibung

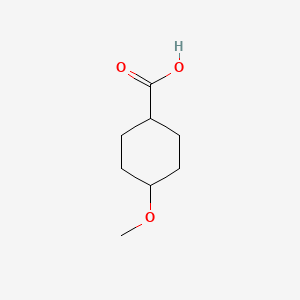

4-Methoxycyclohexanecarboxylic acid, also known as MCA, is a cyclohexyl derivative and an important chemical intermediate used in the synthesis of a range of pharmaceutical and agrochemical compounds. It is an organic acid with a molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol .

Synthesis Analysis

The synthesis of 4-Methoxycyclohexanecarboxylic acid can be achieved through various methods such as Friedel-Crafts acylation, reduction of the corresponding 3,3-dimethyloxetanone, ring-opening of lactones, and the Michael reaction of cyclohexene oxide. It reacts with methyllithium to afford ketone, cis-4-methoxy-1-acetylcyclohexane .Molecular Structure Analysis

The molecular structure of 4-Methoxycyclohexanecarboxylic acid is represented by the linear formula CH3OC6H10CO2H . It has a molecular weight of 158.19 g/mol .Chemical Reactions Analysis

4-Methoxycyclohexanecarboxylic acid reacts with methyllithium to afford ketone, cis-4-methoxy-1-acetylcyclohexane . The reaction of cis-4-methoxycyclohexanecarboxylic acid with acetic acid and a catalytic amount of sulphuric acid has been investigated .Physical And Chemical Properties Analysis

4-Methoxycyclohexanecarboxylic acid appears as a white crystalline powder with a melting point of 99-101°C and a boiling point of 313.8°C. It is soluble in water and organic solvents such as ethanol, methanol, and ether. It has a density of 1.1±0.1 g/cm3, a boiling point of 266.6±33.0 °C at 760 mmHg, and a flash point of 105.3±18.9 °C .Wissenschaftliche Forschungsanwendungen

Interactions with Alkoxysilanes

The study by Ansell et al. (2007) investigated the interactions of monocarboxylic acids with tetramethoxysilane in methanol, using various spectroscopic techniques. This research has implications for the selective methylation of hydroxycarboxylic acids and the use of such acids as templates in sol-gel silica preparation, potentially including 4-methoxycyclohexanecarboxylic acid (Ansell, Barrett, Meegan, & Warriner, 2007).

Synthesis of Triazinyl Alaninamides

Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides using a process that includes 4-methoxycyclohexanecarboxylic acid. This synthesis pathway contributes to the development of new classes of pseudopeptidic [1,2,4]triazines (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Complement Inhibitory Activity

Bradbury et al. (2003) synthesized and tested 4-methoxycyclohexanecarboxylic acid analogues for their complement inhibitory activity. They found that these compounds, particularly the structurally simplified analogue, exhibited significant inhibitory activity, suggesting potential applications in medicinal chemistry (Bradbury, Bartyzel, Kaufman, et al., 2003).

Biosynthesis from Methane

Nguyen and Lee (2021) reported on the biosynthesis of 4-hydroxybutyrate, a related compound to 4-methoxycyclohexanecarboxylic acid, from methane. This study highlights the potential for developing biosynthetic pathways for related carboxylic acids, including 4-methoxycyclohexanecarboxylic acid (Nguyen & Lee, 2021).

Antioxidant Properties

Silva and Batista (2017) reviewed the structures and bioactivities of compounds bearing feruloyl moieties, including 4-methoxycyclohexanecarboxylic acid. This research underscores the potential health benefits of such compounds, particularly in relation to oxidative stress-related disorders (Silva & Batista, 2017).

Eigenschaften

IUPAC Name |

4-methoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKILSRYNRQGRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347396 | |

| Record name | 4-Methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxycyclohexanecarboxylic acid | |

CAS RN |

95233-12-8 | |

| Record name | 4-Methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2450152.png)

![4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline](/img/structure/B2450153.png)

![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2450156.png)

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/no-structure.png)

![N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2450160.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide](/img/structure/B2450161.png)

![Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate](/img/structure/B2450162.png)

![tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate](/img/structure/B2450166.png)

![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2450170.png)

![Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoate](/img/structure/B2450173.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2450174.png)

![1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2450175.png)